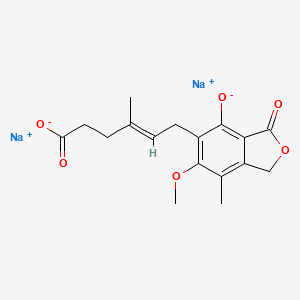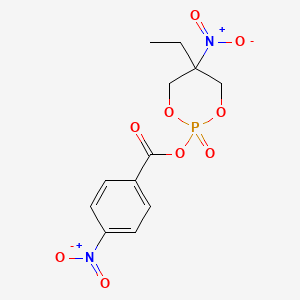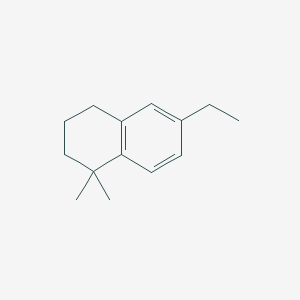
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde, also known as 2,6-pyridinedicarboxaldehyde, is a chemical compound with the molecular formula C7H5NO2. It is a derivative of pyridine, characterized by the presence of two formyl groups attached to the 2nd and 6th positions of the pyridine ring. This compound is widely used as a building block in organic synthesis due to its versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde can be synthesized from 2,6-pyridinedicarboxylic acid through a series of reactions including acylation, esterification, reduction, and oxidation. The overall yield of this synthesis is approximately 30% .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: 2,6-pyridinedicarboxylic acid.
Reduction: 2,6-pyridinedimethanol.
Substitution: Schiff bases and other derivatives.
Applications De Recherche Scientifique
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Medicine: The compound and its derivatives are investigated for their therapeutic potential.
Industry: It is used in the production of functionalized resins and fluorescent probes.
Mécanisme D'action
The mechanism of action of 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The formyl groups are highly reactive, allowing the compound to form Schiff bases and other derivatives. These reactions are crucial for its role in organic synthesis and the development of biologically active compounds .
Comparaison Avec Des Composés Similaires
2,6-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
2,6-Pyridinedimethanol: Similar structure but with hydroxyl groups instead of formyl groups.
2,6-Pyridinedicarboxamide: Similar structure but with amide groups instead of formyl groups.
Uniqueness: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde is unique due to its dual formyl groups, which provide versatile reactivity for various synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and coordination compounds .
Propriétés
Numéro CAS |
18325-56-9 |
|---|---|
Formule moléculaire |
C7H5NO3 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
1-oxidopyridin-1-ium-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5H |
Clé InChI |
PKILPHAKNOPPKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=[N+](C(=C1)C=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



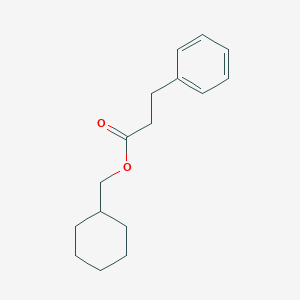
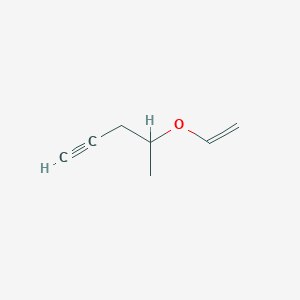
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
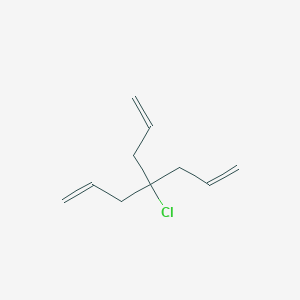

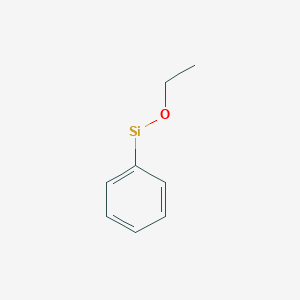


![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
